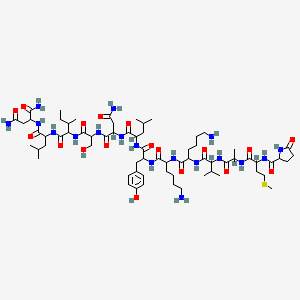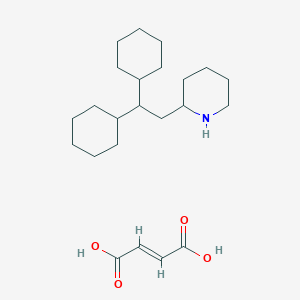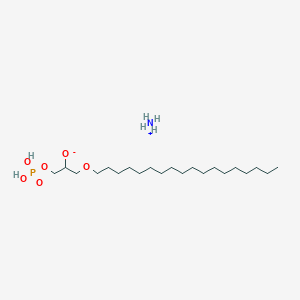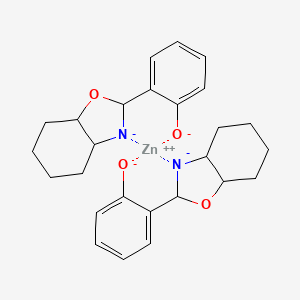
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 is a peptide compound with a specific sequence of amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 exerts its effects by binding to specific receptors on the cell surface, such as the vasoactive intestinal peptide receptors. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound can modulate immune responses, influence neurotransmitter release, and regulate smooth muscle activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vasoactive Intestinal Peptide (VIP): A longer peptide with similar biological activities.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares structural and functional similarities with Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2.
Glucagon-Like Peptide-1 (GLP-1): Another peptide with overlapping physiological effects.
Uniqueness
This compound is unique due to its specific amino acid sequence and its ability to selectively activate certain receptors. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Eigenschaften
Molekularformel |
C68H114N18O18S |
|---|---|
Molekulargewicht |
1503.8 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-methyl-2-[2-[[4-methylsulfanyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoylamino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C68H114N18O18S/c1-11-37(8)55(68(104)83-47(29-35(4)5)62(98)79-45(56(73)92)31-51(71)89)86-66(102)50(33-87)84-65(101)49(32-52(72)90)82-63(99)46(28-34(2)3)80-64(100)48(30-39-18-20-40(88)21-19-39)81-60(96)41(16-12-14-25-69)76-59(95)42(17-13-15-26-70)78-67(103)54(36(6)7)85-57(93)38(9)74-58(94)44(24-27-105-10)77-61(97)43-22-23-53(91)75-43/h18-21,34-38,41-50,54-55,87-88H,11-17,22-33,69-70H2,1-10H3,(H2,71,89)(H2,72,90)(H2,73,92)(H,74,94)(H,75,91)(H,76,95)(H,77,97)(H,78,103)(H,79,98)(H,80,100)(H,81,96)(H,82,99)(H,83,104)(H,84,101)(H,85,93)(H,86,102) |
InChI-Schlüssel |
STMJJEHETNCHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/no-structure.png)



![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)


